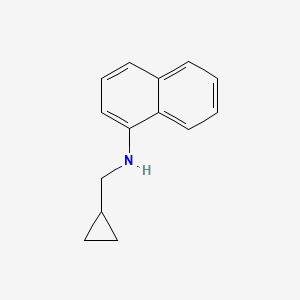
4-Butyl-2,5-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2,5-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of butyl and dihydroxy groups on the benzene ring. Hydroxybenzoic acids are a prominent class of phenolic acids known for their biochemical and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .
Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative qualities
Mecanismo De Acción
The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms
Comparación Con Compuestos Similares
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant and anti-inflammatory properties.
Salicylic Acid (2-Hydroxybenzoic Acid): Widely used in skincare for its anti-inflammatory and exfoliating effects.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Noted for its strong antioxidant activity.
Uniqueness: 4-Butyl-2,5-dihydroxybenzoic acid is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes compared to other hydroxybenzoic acids .
Propiedades
Número CAS |
686708-81-6 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15) |
Clave InChI |
MVHHQTYNTSJWFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)


![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)




![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)



![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)
